1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene
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Overview
Description
1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a complex aliphatic side chain. This compound is notable for its unique structure, which includes both double and triple bonds, making it a subject of interest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene typically involves multiple steps, starting with the preparation of the aliphatic side chain and its subsequent attachment to the benzene ring. One common method involves the use of boron trichloride as a chlorinating agent . The reaction conditions often require cooling the reaction mixture to maintain stability and control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double bond or a single bond, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly antifungal agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent precursor, it inhibits fungal squalene epoxidase, leading to a reduction in ergosterol synthesis and thus inhibiting fungal growth .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-6,6-dimethyl-2-hepten-4-yne: This compound is structurally similar and also used in the synthesis of antifungal agents.
(Z)-1-Methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene: Another compound with a similar aliphatic side chain.
®-2-Methyl-5-(6-methylhepta-1,5-dien-2-yl)cyclohex-2-enone: Shares structural features and is used in similar applications.
Uniqueness
1-Chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene is unique due to its combination of a benzene ring with a complex aliphatic side chain that includes both double and triple bonds. This structural complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
88702-41-4 |
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Molecular Formula |
C14H13Cl |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
1-chloro-4-(6-methylhepta-1,6-dien-4-yn-2-yl)benzene |
InChI |
InChI=1S/C14H13Cl/c1-11(2)5-4-6-12(3)13-7-9-14(15)10-8-13/h7-10H,1,3,6H2,2H3 |
InChI Key |
PTPIHPOMVKHRIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#CCC(=C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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